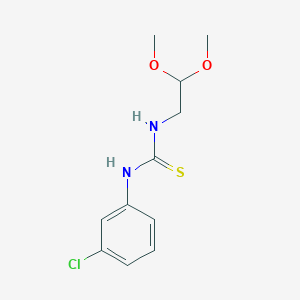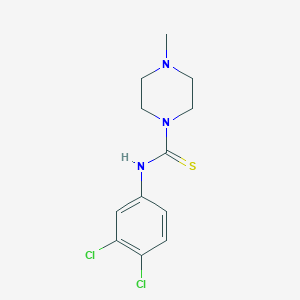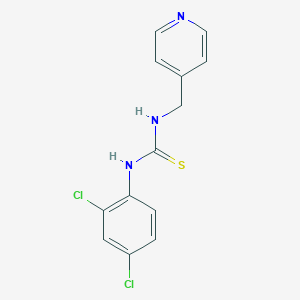![molecular formula C20H23NO3 B452657 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine](/img/structure/B452657.png)
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethoxy-phenoxymethyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-ethoxyphenol with benzyl chloride to form 4-ethoxybenzyl chloride. This intermediate is then reacted with 3-hydroxybenzaldehyde to produce 3-(4-ethoxy-phenoxymethyl)benzaldehyde. The final step involves the condensation of this intermediate with pyrrolidine and methanone under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- [2-(4-Methoxyphenoxy)methyl]-phenyl]-pyrrolidin-1-yl-methanone
- [3-(4-Methoxy-phenoxymethyl)-phenyl]-pyrrolidin-1-yl-methanone
Uniqueness
Compared to similar compounds, 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research and industrial applications.
属性
分子式 |
C20H23NO3 |
|---|---|
分子量 |
325.4g/mol |
IUPAC 名称 |
[3-[(4-ethoxyphenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H23NO3/c1-2-23-18-8-10-19(11-9-18)24-15-16-6-5-7-17(14-16)20(22)21-12-3-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 |
InChI 键 |
AEQYVHYCWKXLME-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3CCCC3 |
规范 SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



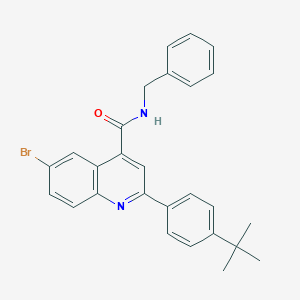
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-butoxyphenyl)quinoline-4-carboxamide](/img/structure/B452579.png)
![2-[4-(2-methylpropyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide](/img/structure/B452580.png)

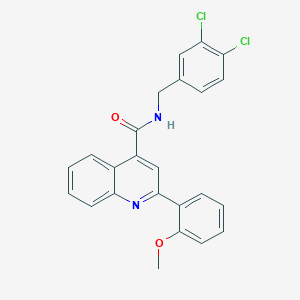
![METHYL 3-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE](/img/structure/B452585.png)
![N-(3,4-dichlorophenyl)-2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452586.png)
![methyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452587.png)
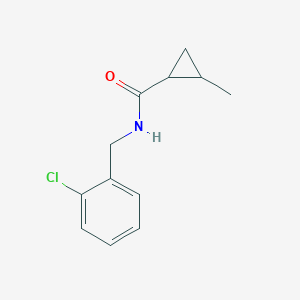
![2-{[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B452589.png)
